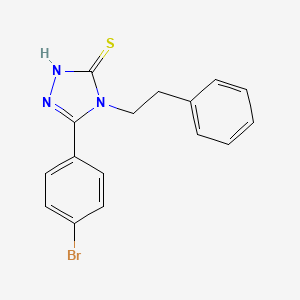![molecular formula C9H7ClN2 B2524713 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 113511-27-6](/img/structure/B2524713.png)
2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water . This method provides high yield and excellent chemoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as t-BuOOH.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Various nucleophiles can be used to substitute the chloro group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,3-cyclopentenopyridine analogues leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Wissenschaftliche Forschungsanwendungen
2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is not well-documented in the available literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use in research or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its specific chemical structure, which includes a chloro group and a carbonitrile group attached to a cyclopenta[b]pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-7(5-11)4-6-2-1-3-8(6)12-9/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPJKOKOAYOHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327523 | |
| Record name | 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663803 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
113511-27-6 | |
| Record name | 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


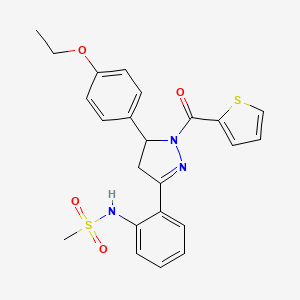
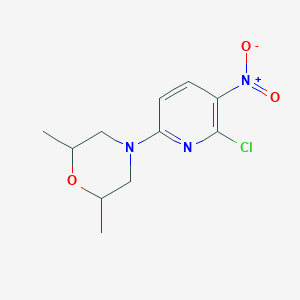

![4-(dimethylsulfamoyl)-N-(2-{5-[(4-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2524635.png)
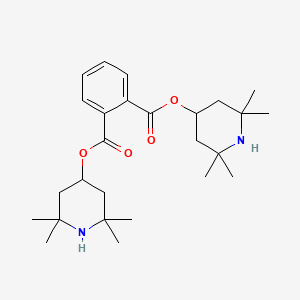
![5-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2524638.png)
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]piperidine](/img/structure/B2524639.png)
![4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2524640.png)
![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(4-nitrophenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2524642.png)
![N-(3,5-dimethylphenyl)-2-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}piperidin-1-yl)acetamide](/img/structure/B2524646.png)
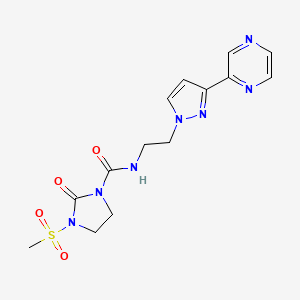
![3,4,5,6-tetrachloro-N-[5-(dimethylcarbamoyl)-2-methoxyphenyl]pyridine-2-carboxamide](/img/structure/B2524648.png)
